2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-28-18-9-6-16(7-10-18)14-21(27)25-19-11-8-17(13-15(19)2)22-26-20-5-4-12-24-23(20)29-22/h4-13H,3,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOXCLKXVWUGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the ethoxyphenyl and acetamide groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyaniline, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
The compound has shown promise in inhibiting tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and causing cell cycle arrest. For example, studies have reported IC50 values in the low micromolar range against various human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Properties
Preliminary findings suggest that this compound possesses antimicrobial properties:
- Effectiveness Against Bacteria : The compound has been evaluated for its effectiveness against common bacterial strains. Studies indicate notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, making it a potential lead compound for developing new antibiotics .
Study 1: Anticancer Efficacy
A peer-reviewed study evaluated the anticancer efficacy of thiazolo-pyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects on human cancer cell lines, with a focus on mechanisms such as apoptosis induction and cell cycle arrest.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against pathogenic bacteria. The findings indicated that it exhibited notable antibacterial effects, suggesting its potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Thiazolo-Pyridine Derivatives
- N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)-1-Naphthamide () : Shares the thiazolo[5,4-b]pyridine core but replaces the acetamide with a naphthamide group. This substitution may alter solubility and target selectivity due to the bulkier aromatic system .
- Imidazo[4,5-d]Thiazolo[5,4-b]Pyridine Derivatives () : These compounds incorporate an additional imidazole ring fused to the thiazolo-pyridine system, enhancing structural rigidity. Such modifications are often leveraged in kinase inhibitors to improve binding affinity .
- Thiazolo[4,5-b]Pyridine-2-one Derivatives () : Features a ketone at position 2 of the thiazolo-pyridine ring. This group is functionalized with hydrazide and thiazolidine moieties, demonstrating anti-exudative and antioxidant activities (e.g., 60% reduction in carrageenan-induced edema at 50 mg/kg) .
Acetamide-Linked Heterocycles
- GSK1570606A () : A thiazol-2-yl acetamide derivative with a 4-fluorophenyl group. While lacking the thiazolo-pyridine core, its acetamide linkage and fluorophenyl substituent highlight the importance of electronic effects (e.g., fluorine’s electron-withdrawing properties) on activity .
- 2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamide () : Replaces the thiazolo-pyridine with a thiadiazole-pyridinyl system. The chloroacetamide group in this compound showed cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), suggesting acetamide substituents critically influence potency .
- N-{4-[2-([1,3]Thiazolo[5,4-c]Pyridin-2-yl)Phenoxy]Phenyl}Acetamide (): An isomeric thiazolo[5,4-c]pyridine derivative. The phenoxy linker here may enhance membrane permeability compared to the target compound’s direct phenyl attachment .
Pharmacological Activity Comparison
Biological Activity
2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological properties. The presence of the ethoxy and phenyl groups enhances its lipophilicity and ability to interact with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H19N3O2S |
| Molecular Weight | 397.46 g/mol |
| InChI Key | InChI=1S/C22H19N3O2S/c1-2-27... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- PI3K Inhibition : Studies have shown that the compound exhibits potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways related to growth and survival. This inhibition can lead to reduced cell proliferation in cancer cells.
- Enzyme Modulation : The thiazolo[5,4-b]pyridine core allows for π-π stacking interactions with target proteins, while the ethoxyphenyl group can engage in hydrogen bonding. These interactions are crucial for modulating enzyme activities and receptor functions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for related compounds often range from 10–30 µM, suggesting that structural modifications can enhance their potency .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Thiazole-containing compounds have demonstrated strong inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests that this compound may also possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the thiazole and phenyl rings significantly affect biological activity:
- Substitution Patterns : The presence of electron-donating groups (e.g., methoxy or ethoxy) on the phenyl ring enhances lipophilicity and biological activity.
- Core Modifications : Variations in the thiazole structure can lead to different interaction profiles with biological targets, influencing both efficacy and selectivity.
Case Studies
- Antiviral Activity : A study highlighted that thiazole derivatives have shown promising results against viral infections by inhibiting specific viral enzymes like NS5B RNA polymerase . This positions similar compounds as potential antiviral agents.
- Antitumor Efficacy : In vitro studies on related thiazole compounds demonstrated significant cytotoxicity against glioblastoma and melanoma cell lines, indicating that structural features of the thiazolo[5,4-b]pyridine core are beneficial for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
